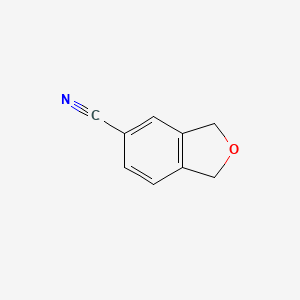

1,3-Dihydroisobenzofuran-5-carbonitrile

Description

1,3-Dihydroisobenzofuran-5-carbonitrile (chemical formula: C15H10FNO) is a key structural motif in selective serotonin reuptake inhibitors (SSRIs), notably citalopram and its enantiomer escitalopram. The compound features a dihydroisobenzofuran core substituted with a 4-fluorophenyl group and a nitrile (CN) at the 5-position. Its derivatives are pharmacologically significant due to their high affinity for the serotonin transporter (SERT), which underpins their antidepressant activity .

Properties

Molecular Formula |

C9H7NO |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

1,3-dihydro-2-benzofuran-5-carbonitrile |

InChI |

InChI=1S/C9H7NO/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3H,5-6H2 |

InChI Key |

ZLXJXAMSNFFEFG-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CO1)C=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Modifications in the Aminoalkyl Side Chain

Structural analogues often vary in the substituents on the aminoalkyl side chain, which directly influence SERT binding and selectivity.

Key Insight: Dimethylamino groups (as in citalopram) optimize SERT binding, while bulkier substituents (e.g., cyclopropylmethyl) alter pharmacokinetics without significantly reducing affinity .

Positional Isomerism and Functional Group Replacements

Modifications at the 4- or 5-position of the dihydroisobenzofuran core impact binding and selectivity.

Key Insight : The 5-CN group is critical for high-affinity SERT binding, while bromine or ketone substitutions diminish activity .

Enantiomeric Differences

Citalopram’s enantiomers exhibit distinct pharmacological profiles.

Key Insight : Enantioselectivity arises from steric and electronic interactions in SERT’s binding pocket, favoring the S-configuration .

Preparation Methods

Nucleophilic Substitution of 5-Halophthalide Derivatives

A widely employed method involves the nucleophilic substitution of 5-halophthalides with cyanide sources. For instance, 5-bromophthalide undergoes substitution with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) under reflux conditions to yield 1,3-dihydroisobenzofuran-5-carbonitrile . The reaction typically proceeds at 80–100°C for 6–8 hours, achieving yields of 70–85%. Key parameters include:

-

Solvent : DMSO or N,N-dimethylformamide (DMF) enhances cyanide nucleophilicity.

-

Temperature : Elevated temperatures (≥80°C) accelerate substitution kinetics.

-

Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency .

Characterization data for the product include:

Cyclization of Phthalic Anhydride Derivatives

An alternative route involves the cyclization of phthalic anhydride derivatives with cyanating agents. In one protocol, phthalic anhydride reacts with potassium cyanide in the presence of zinc dust under acidic conditions. The reaction proceeds via intermediate formation of 5-aminophthalide, which is subsequently diazotized and treated with CuCN to introduce the nitrile group .

Optimization Highlights :

-

Acid Medium : Concentrated HCl facilitates diazotization and cyanide incorporation.

-

Reduction Step : Zn dust reduces nitro intermediates to amines before cyanidation .

-

Yield : Recrystallization from methanol or isopropyl alcohol (IPA) enhances purity, yielding 75–80% .

Potassium tert-Butoxide-Catalyzed Cyclization

A catalytic method using potassium tert-butoxide enables the synthesis of this compound from exo-cyclic enol ethers and aryl aldehydes . This one-pot reaction involves:

-

Base-Catalyzed Addition : Enol ethers react with aldehydes to form conjugated intermediates.

-

Elimination : tert-Butoxide promotes cyclization, forming the isobenzofuran core.

-

Cyanidation : Post-cyclization nitrile introduction via KCN or NaCN .

Key Advantages :

-

Mild Conditions : Reactions proceed at 25–40°C, avoiding high-temperature decomposition.

-

Functional Group Tolerance : Compatible with electron-withdrawing substituents (e.g., –F, –NO) .

Halogenation-Followed-by-Cyanidation Strategies

Recent patents describe a two-step halogenation-cyanidation approach :

-

Halogenation : A precursor (e.g., 5-methylphthalide) is brominated at the 5-position using .

-

Cyanidation : The 5-bromo intermediate reacts with CuCN in DMF at 120°C, yielding the target compound .

Performance Metrics :

Comparative Analysis of Methods

Key Trade-offs :

-

Nucleophilic Substitution : High yields but requires hazardous DMSO.

-

Phthalic Anhydride Route : Scalable but involves multiple steps.

-

Catalytic Method : Eco-friendly but lower yield.

Industrial-Scale Production Insights

Industrial processes prioritize cost-effectiveness and safety. For example, a patented large-scale synthesis avoids sodium hydride (explosive risk) by using potassium tert-butoxide in DMSO . Post-reaction workup involves:

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1,3-dihydroisobenzofuran-5-carbonitrile derivatives, and how are intermediates optimized for yield?

- Methodological Answer : A common approach involves multi-step synthesis starting from brominated precursors. For example, 4-bromo-2-(5-(dimethylamino)-2-(4-fluorophenyl)-1-hydroxypentan-2-yl)phenol is reduced with LiAlH4 in anhydrous ether, followed by mesylation and cyclization to form intermediates like 1-(4-fluorophenyl)-1-(3-(methylamino)propyl)-1,3-dihydroisobenzofuran-5-carbonitrile. Purification via column chromatography (e.g., CH3OH:CHCl3 = 1:1) achieves yields of 57–94% . Optimization includes controlling reaction temperature (e.g., reflux in 1,2-dichloroethane) and stoichiometric ratios of reagents like α-chloroethyl chloroformate .

Q. How is structural characterization performed for derivatives of this compound?

- Methodological Answer : NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and GC-MS are critical. For instance, ¹³C NMR of desmethylescitalopram confirms the presence of a nitrile group (δC 118.33 ppm) and aromatic fluorophenyl moieties (δC 163.20 ppm). GC-MS (EI) detects molecular ions (e.g., m/z 311 [M+H]⁺ for desmethylescitalopram) . Elemental analysis (C, H, N) and IR spectroscopy (e.g., νmax 2260 cm⁻¹ for CN stretches) further validate purity .

Q. What stability challenges arise during synthesis, and how are they mitigated?

- Methodological Answer : Thermal degradation studies (TG/DTG-DTA) reveal decomposition above 189°C, necessitating storage under inert atmospheres (argon) to prevent oxidation . Intermediate compounds prone to dimerization (e.g., desmethylescitalopram dimer) require rapid purification and low-temperature storage .

Advanced Research Questions

Q. How can enantiomeric purity of this compound derivatives be achieved?

- Methodological Answer : Stereoselective synthesis of the (+)-enantiomer (e.g., escitalopram) involves chiral resolution of racemic intermediates. For example, (-)-4-[4-(dimethylamino)-1-(4'-fluorophenyl)-1-hydroxy-1-butyl]-3-(hydroxymethyl)benzonitrile is stereoselectively cyclized using chiral catalysts or enzymes. Enantiomeric excess is confirmed via chiral HPLC or polarimetry .

Q. What strategies are used to design fluorescent probes based on this scaffold for serotonin transporter (SERT) studies?

- Methodological Answer : A rhodamine fluorophore is conjugated to the 5-position of the dihydroisobenzofuran ring via an ethylamino linker. This modification retains SERT affinity (Ki = 225 nM) while enabling confocal microscopy visualization in HEK293 cells. Specificity over dopamine/norepinephrine transporters is validated via competitive binding assays .

Q. How do structural modifications impact serotonin transporter (SERT) binding affinity?

- Methodological Answer : Substituents on the propylamine chain (e.g., cyclopropylmethyl or benzofuranylmethyl groups) enhance SERT selectivity. For instance, 1-(3-((benzofuran-2-yl-methyl)(methyl)amino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile shows 10-fold higher SERT affinity than DAT/NET. SAR studies use [³H]5-HT uptake inhibition assays in COS-7 cells .

Q. What analytical methods detect impurities in pharmaceutical intermediates?

- Methodological Answer : HPLC with UV detection (e.g., C18 columns, CH3CN:H2O mobile phase) identifies impurities like Citalopram Related Compound E (N-oxide hydrochloride). LC-MS quantifies trace dimers (e.g., m/z 621 [M+H]⁺ for desmethylescitalopram dimer) .

Q. How are thermal degradation pathways analyzed for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.